7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane
Description
7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is a thiazepane derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural features include:
- 4-(pyrrolidine-1-sulfonyl)benzoyl group: Introduces a polar sulfonyl moiety, which may increase solubility in polar solvents and influence receptor binding.
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S2/c1-18-6-2-3-7-21(18)22-12-15-24(16-17-29-22)23(26)19-8-10-20(11-9-19)30(27,28)25-13-4-5-14-25/h2-3,6-11,22H,4-5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXECKXFNVCVXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyrrolidine derivatives, sulfonyl chlorides, and thiazepane derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular assays.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazepane Derivatives
Structural Influences on Physicochemical Properties
- Solubility : The pyrrolidine-1-sulfonyl group in the target compound introduces strong polarity, likely improving aqueous solubility compared to BG14863, which contains a hydrophobic thiophene and fluorophenyl group .
Crystallographic and Supramolecular Considerations
The sulfonyl group in the target compound may similarly participate in O–H···O or C–H···O interactions, stabilizing its solid-state structure .
Biological Activity
7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazepane ring with substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 455.6 g/mol. The presence of the pyrrolidine sulfonyl group is significant for its interaction with biological targets.
The biological activity of 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is similar to that of established antitumor agents such as colchicine and vinblastine. By preventing the assembly of microtubules, the compound disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.
In Vitro Studies
A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.125 | G2/M phase arrest |
| HT-29 | 0.200 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 0.150 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits potent antiproliferative activity at sub-micromolar concentrations, making it a candidate for further development in cancer therapy.
Case Studies
- HeLa Cell Line Study : Treatment with 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane resulted in significant G2/M phase arrest as evidenced by flow cytometry analysis. The percentage of cells in the G1 phase decreased while S phase cells were minimally affected at lower concentrations, indicating a selective action on cell cycle progression .
- Xenograft Model : In vivo studies using nude mice implanted with HT-29 xenografts demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups, supporting its potential as an effective antitumor agent .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the thiazepane core and substituents significantly influence biological activity. For instance:
Q & A
Q. What are the standard synthetic routes for 7-(2-methylphenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-thiazepane, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazepane ring formation : Cyclization of precursors (e.g., cysteamine derivatives with ketones) under reflux conditions using polar aprotic solvents (e.g., DMF) .
Q. Functionalization :
-
2-Methylphenyl introduction : Friedel-Crafts alkylation or nucleophilic substitution at the 7-position of the thiazepane ring .
-
Benzoyl-pyrrolidine sulfonyl coupling : Sulfonylation of the benzoyl group using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
-
Characterization :
Intermediates are analyzed via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical confirmation .Table 1 : Example Reaction Conditions for Key Steps
Step Reagents/Conditions Yield (%) Reference Thiazepane formation DMF, 80°C, 12 h 65–75 Sulfonylation Pyrrolidine sulfonyl chloride, EtN, CHCl, 0°C 80–85
Q. How can researchers optimize reaction yields for the sulfonylation step?
- Methodology :
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to enhance electrophilicity of the sulfonyl group .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility of sulfonyl chlorides .
- Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions (e.g., hydrolysis) .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
- Methodology :
- NMR spectroscopy : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and thiazepane ring protons (δ 3.5–4.5 ppm) .
- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and experimental spectral data?
- Methodology :
- DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311G++(d,p) level to simulate NMR shifts .
- Docking studies : Compare calculated IR/Raman spectra with experimental data to identify conformational discrepancies (e.g., thiazepane ring puckering) .
- Example : A 0.3 ppm deviation in -NMR signals may arise from solvent effects not accounted for in simulations .
Q. What strategies address low reproducibility in thiazepane ring formation?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., 2) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading .
- In situ monitoring : Use FT-IR to track cyclization progress via C=O band disappearance (~1700 cm) .
Q. How does the sulfonyl group influence the compound’s stability under physiological conditions?
- Methodology :
- Hydrolysis assays : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24 h .
- Computational stability : Calculate bond dissociation energies (BDE) for the sulfonyl group using M06-2X/def2-TZVP to predict susceptibility to nucleophilic attack .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Methodology :
- Target identification : Screen against kinase/receptor panels (e.g., Eurofins) to identify binding partners .
- Cytotoxicity assays : Use MTT assays on HEK293 cells (IC determination) with doxorubicin as a positive control .
Q. How can researchers resolve conflicting data between in vitro and in vivo activity?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
Data Contradiction Analysis
Q. How to interpret conflicting -NMR signals for the thiazepane ring protons?
- Methodology :
- Variable-temperature NMR : Conduct experiments at 25°C and –40°C to assess dynamic ring puckering .
- X-ray crystallography : Compare solid-state (rigid) vs. solution (flexible) conformations .
Q. What causes discrepancies in reported catalytic efficiencies for sulfonylation?
- Root cause : Variability in residual water content (e.g., <0.1% required for optimal yield) .
- Solution : Use molecular sieves (3Å) during reagent preparation and reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
